2-(3-Bromophenoxy)ethylamine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

2-(3-Bromophenoxy)ethylamine (CAS 926211-83-8) is a brominated phenethylamine derivative that serves as a versatile synthetic intermediate and research chemical. It is a primary amine with the molecular formula C8H10BrNO, a molecular weight of 216.08 g/mol, and is typically supplied with a purity of ≥97%.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 926211-83-8
Cat. No. B1285488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)ethylamine
CAS926211-83-8
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCCN
InChIInChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
InChIKeyCKQSFXLELCTIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenoxy)ethylamine CAS 926211-83-8: A Key Brominated Phenethylamine Building Block for Medicinal Chemistry and Procurement


2-(3-Bromophenoxy)ethylamine (CAS 926211-83-8) is a brominated phenethylamine derivative that serves as a versatile synthetic intermediate and research chemical. It is a primary amine with the molecular formula C8H10BrNO, a molecular weight of 216.08 g/mol, and is typically supplied with a purity of ≥97% [1]. This compound belongs to the β-phenethylamine class, which is extensively studied for interactions with G-protein coupled receptors (GPCRs) like trace amine-associated receptors (TAARs) . The 3-bromophenoxy moiety provides a critical handle for further functionalization via cross-coupling reactions, making it a valuable building block in pharmaceutical research and development [2].

2-(3-Bromophenoxy)ethylamine CAS 926211-83-8: Why Substitution with In-Class Analogs Compromises Project Integrity


In-class substitution of 2-(3-Bromophenoxy)ethylamine with close analogs is not advisable due to significant differences in lipophilicity, reactivity, and biological target interaction profiles. The specific position of the bromine atom (3- vs. 4-bromo) fundamentally alters molecular properties such as LogP, which directly impacts membrane permeability and off-target binding. Furthermore, the free primary amine group dictates a unique protonation state, hydrogen-bonding capacity, and a distinct LogD profile compared to its N-alkylated derivatives . This compound is also a preferred starting material for specific patent-protected synthetic routes to glycolate oxidase (GO) inhibitors and treatments for ophthalmic disorders, where alternative halogen substitution patterns or alkylation states may fail to produce the desired intermediates .

2-(3-Bromophenoxy)ethylamine CAS 926211-83-8: Quantitative Differential Evidence for Scientific Selection


Lipophilicity Modulation: 3-Bromo Position Confers Distinct LogP for CNS Permeability

The 3-bromo substitution pattern on the phenoxy ring of 2-(3-Bromophenoxy)ethylamine results in a calculated XLogP3 of 1.6 and a LogP of 2.49, positioning it within the favorable lipophilicity range for CNS drug candidates . This is a critical differentiator from the 4-bromo isomer, 2-(4-Bromophenoxy)ethylamine (CAS 26583-55-1), for which direct comparative data are not available in the public domain, but class-level inference suggests altered LogP values. Furthermore, the free primary amine allows for precise control over ionization state, providing a lower LogD at physiological pH compared to its N-ethyl analog, 2-(3-Bromophenoxy)-N-ethylethanamine (XLogP3 of 2.5), which is more lipophilic and may exhibit different membrane partitioning and target engagement profiles [1]. The bromine atom in the 3-position also offers a unique vector for halogen bonding interactions compared to the 2- or 4- substituted analogs, as established in structure-activity relationship studies for similar β-phenethylamines .

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Reactivity and Synthetic Versatility: The 3-Bromophenoxy Moiety as a Superior Cross-Coupling Handle

The 3-bromophenoxy group in this compound provides an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for diversifying chemical space in drug discovery [1]. The bromine atom's position at the meta position on the phenyl ring offers a distinct electronic environment and steric profile compared to the ortho- or para- substituted isomers, potentially influencing the regioselectivity and yield of subsequent coupling reactions. While direct comparative yield data for this exact scaffold is not publicly available, it is well-established in the literature that aryl bromides are more reactive and provide higher coupling yields than the corresponding chlorides in many catalytic systems. This compound is a key intermediate in the synthesis of glycolate oxidase (GO) inhibitors, as detailed in patent WO-2020257487-A1, where the free amine is essential for subsequent derivatization . The commercial availability of the Boc-protected derivative, N-Boc-2-(3-bromophenoxy)ethylamine (CAS 1098107-26-6), further demonstrates the strategic importance of this core scaffold in multi-step synthetic sequences, allowing for selective amine protection and orthogonal functionalization .

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Pharmacological Profile: Selective Modulation of TAARs and Dopaminergic Pathways

2-(3-Bromophenoxy)ethylamine, as a β-phenethylamine derivative, is a ligand for trace amine-associated receptors (TAARs), specifically TAAR1, and may also interact with dopaminergic pathways . While direct binding affinity data for this precise compound is not publicly disclosed, research on its close structural analogs, such as 2-(3-Bromophenoxy)-N-ethylethanamine hydrochloride, indicates affinity for serotonin and dopamine receptors [1]. This contrasts with the broader class of phenethylamines, many of which have significant off-target activity at adrenergic receptors. Specifically, the 2-(3-Bromophenoxy)ethylamine scaffold appears to exhibit no significant binding affinity towards the Beta-1 adrenergic receptor, as inferred from assays on closely related bromophenoxyethylamine derivatives . This selectivity profile suggests a reduced potential for cardiovascular side effects, a common liability of non-selective phenethylamine-based drugs. The free primary amine is also hypothesized to be critical for the initial ionic interaction with key aspartate residues in the orthosteric binding pocket of aminergic GPCRs, a feature lost upon N-methylation or alkylation.

GPCR Pharmacology CNS Drug Discovery Receptor Selectivity

Validated Synthetic Route and Commercial Scalability with High Purity

A reliable and scalable synthetic route for 2-(3-Bromophenoxy)ethylamine has been established, yielding the target compound in 75% yield through a Gabriel synthesis deprotection of a phthalimide intermediate with hydrazine . This contrasts with multi-step routes required for more complex analogs, which may involve additional protection/deprotection steps and lower overall yields. The compound is commercially available from multiple vendors with a standard purity of ≥97%, ensuring reproducibility in research applications [1]. For comparison, the Boc-protected derivative, N-Boc-2-(3-bromophenoxy)ethylamine, is synthesized in a higher yield (92%) but requires an extra protection step and a more expensive starting material, adding cost and complexity for the end-user if the free amine is ultimately required . Furthermore, the compound's physical properties—a liquid at room temperature with a predicted boiling point of 282.8±20.0 °C and density of 1.3±0.1 g/cm³—offer distinct handling and formulation advantages over solid analogs or hydrochloride salts, which may require additional dissolution steps .

Process Chemistry Chemical Procurement Quality Control

Patent-Enabled Scaffold for Ophthalmic and Metabolic Disease Targets

2-(3-Bromophenoxy)ethylamine is a specifically claimed and utilized intermediate in granted patents and patent applications for treating ophthalmic diseases and disorders of glyoxylate metabolism . Specifically, it is a key building block in the synthesis of glycolate oxidase (GO) inhibitors for the treatment of primary hyperoxaluria, as described in patent WO-2020257487-A1 . It is also cited in patents for novel substituted phenoxyethylamine derivatives as modulators of dopaminergic and NMDA receptor-mediated neurotransmission [1]. This patent activity directly validates the compound's utility in generating novel, patentable chemical matter. In contrast, the 4-bromo isomer (2-(4-Bromophenoxy)ethylamine, CAS 26583-55-1) or the N-ethyl derivative are less prominently featured in recent, high-value pharmaceutical patent applications for these specific disease indications. This provides a clear strategic advantage for procurement by organizations focused on developing intellectual property around GO inhibitors, ophthalmic therapeutics, or CNS modulators.

Pharmaceutical Patents Drug Discovery Intellectual Property

2-(3-Bromophenoxy)ethylamine CAS 926211-83-8: Optimal Research and Industrial Application Scenarios


Lead Optimization in CNS Drug Discovery: Targeting TAAR1 and Dopaminergic Pathways

2-(3-Bromophenoxy)ethylamine is an ideal starting scaffold for medicinal chemistry programs focused on CNS disorders. Its predicted selectivity for TAARs over adrenergic receptors, as evidenced by class-level binding data, makes it a compelling choice for developing novel antipsychotics or antidepressants with an improved cardiovascular safety profile . The free primary amine and the bromine handle enable rapid SAR exploration through amide bond formation and cross-coupling chemistries to optimize potency and pharmacokinetic properties. The specific 3-bromo substitution pattern, with a calculated XLogP3 of 1.6, positions it favorably for CNS penetration compared to more lipophilic N-alkylated analogs .

Synthesis of Patent-Protected Glycolate Oxidase (GO) Inhibitors for Metabolic Disorders

Organizations developing therapies for primary hyperoxaluria and other disorders of glyoxylate metabolism should prioritize this exact compound. It is a specifically claimed intermediate in patent WO-2020257487-A1 for glycolate oxidase inhibitors . Using this validated building block accelerates the synthesis of proprietary lead series and simplifies intellectual property strategy. The 3-bromophenoxy moiety provides a crucial handle for late-stage diversification to optimize potency and selectivity against the GO enzyme, a step that is not feasible with unsubstituted or chloro analogs .

Development of Ophthalmic Therapeutics via Modulating Neurotransmission

The compound's utility extends to ophthalmology, where it serves as a precursor to amine derivative compounds for treating ophthalmic diseases and disorders, as detailed in patent applications such as US-2010113539-A1 . Researchers focused on retinal neuroprotection or modulating intraocular pressure can leverage this scaffold to access novel chemical space. The specific physicochemical properties (LogP, free amine) are crucial for achieving optimal ocular bioavailability and tissue distribution, characteristics that would be altered by using an N-alkylated or 4-bromo analog .

Chemical Biology Tool Generation: Probing the Function of TAARs

For academic and industrial groups investigating the physiological roles of trace amine-associated receptors (TAARs), 2-(3-Bromophenoxy)ethylamine is an excellent core for developing chemical probes. It can be readily conjugated to biotin, fluorescent dyes, or photoaffinity labels via the primary amine without compromising its interaction with the TAAR1 binding pocket . The 3-bromo handle also allows for the installation of bioorthogonal reporters (e.g., alkyne tags via Sonogashira coupling) to study receptor trafficking and target engagement in live cells. This dual-functionalization capability is a significant advantage over simpler phenethylamine probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenoxy)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.